N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
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Overview
Description
N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a 3,4-dichlorophenyl group and a trifluoromethyl group, along with a glycine moiety. Its distinct chemical structure makes it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 3,4-dichlorobenzaldehyde and trifluoromethyl ketone, under basic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production often requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can be compared with other similar compounds, such as:
N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]alanine: Similar structure but with an alanine moiety instead of glycine.
N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]serine:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H8Cl2F3N3O2 |
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Molecular Weight |
366.12 g/mol |
IUPAC Name |
2-[[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C13H8Cl2F3N3O2/c14-7-2-1-6(3-8(7)15)9-4-10(13(16,17)18)21-12(20-9)19-5-11(22)23/h1-4H,5H2,(H,22,23)(H,19,20,21) |
InChI Key |
UTVJZUREQVYEFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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